Cas no 1342459-69-1 (5-chloro-8-methoxyquinolin-2-amine)

5-Chloro-8-methoxyquinolin-2-amine is a substituted quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro group at the 5-position and a methoxy group at the 8-position, which may enhance its reactivity and binding affinity in biological systems. The 2-amine functionality provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry. This compound is particularly useful in the development of bioactive molecules, including antimicrobial and anticancer agents, due to the quinoline scaffold's known pharmacological properties. High purity and well-defined synthetic routes ensure reproducibility for research and industrial applications.
5-chloro-8-methoxyquinolin-2-amine structure
1342459-69-1 structure
商品名:5-chloro-8-methoxyquinolin-2-amine
CAS番号:1342459-69-1
MF:C10H9ClN2O
メガワット:208.64426112175
MDL:MFCD19678628
CID:4590360
PubChem ID:64208091

5-chloro-8-methoxyquinolin-2-amine 化学的及び物理的性質

名前と識別子

    • 5-chloro-8-methoxyquinolin-2-amine
    • 2-Quinolinamine, 5-chloro-8-methoxy-
    • MDL: MFCD19678628
    • インチ: 1S/C10H9ClN2O/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3,(H2,12,13)
    • InChIKey: LBZMYSHUZROWGP-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=C(Cl)C=CC=2OC)C=CC=1N

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 378.1±37.0 °C at 760 mmHg
  • フラッシュポイント: 182.5±26.5 °C
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

5-chloro-8-methoxyquinolin-2-amine セキュリティ情報

5-chloro-8-methoxyquinolin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-309606-2.5g
5-chloro-8-methoxyquinolin-2-amine
1342459-69-1 95.0%
2.5g
$1428.0 2025-02-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01033431-1g
5-Chloro-8-methoxyquinolin-2-amine
1342459-69-1 95%
1g
¥3619.0 2023-04-03
Chemenu
CM448491-500mg
5-chloro-8-methoxyquinolin-2-amine
1342459-69-1 95%+
500mg
$624 2023-03-27
A2B Chem LLC
AW01984-100mg
5-chloro-8-methoxyquinolin-2-amine
1342459-69-1 95%
100mg
$301.00 2024-04-20
Aaron
AR01B7WS-2.5g
5-chloro-8-methoxyquinolin-2-amine
1342459-69-1 95%
2.5g
$1989.00 2023-12-16
Aaron
AR01B7WS-10g
5-chloro-8-methoxyquinolin-2-amine
1342459-69-1 95%
10g
$4331.00 2023-12-16
1PlusChem
1P01B7OG-500mg
5-chloro-8-methoxyquinolin-2-amine
1342459-69-1 95%
500mg
$812.00 2025-03-19
A2B Chem LLC
AW01984-2.5g
5-chloro-8-methoxyquinolin-2-amine
1342459-69-1 95%
2.5g
$1539.00 2024-04-20
A2B Chem LLC
AW01984-250mg
5-chloro-8-methoxyquinolin-2-amine
1342459-69-1 95%
250mg
$415.00 2024-04-20
Enamine
EN300-309606-5.0g
5-chloro-8-methoxyquinolin-2-amine
1342459-69-1 95.0%
5.0g
$2110.0 2025-02-20

5-chloro-8-methoxyquinolin-2-amine 関連文献

5-chloro-8-methoxyquinolin-2-amineに関する追加情報

5-Chloro-8-Methoxyquinolin-2-Amine: A Comprehensive Overview

The compound 5-chloro-8-methoxyquinolin-2-amine, with CAS No. 1342459-69-1, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, which is a heterocyclic aromatic system with a nitrogen atom at position 1. The substitution pattern of this molecule—specifically the chlorine atom at position 5, the methoxy group at position 8, and the amine group at position 2—confers unique electronic and steric properties that make it a valuable compound for various applications.

Recent studies have highlighted the potential of 5-chloro-8-methoxyquinolin-2-amine as a precursor for drug development. Its structure allows for easy functionalization, enabling researchers to explore its role in inhibiting key enzymes or receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity by modulating cyclooxygenase (COX) enzymes.

In addition to its pharmacological applications, 5-chloro-8-methoxyquinolin-2-amine has shown potential in the field of materials science. Its aromaticity and electron-withdrawing groups make it a suitable candidate for use in organic electronics. Researchers have investigated its ability to act as an electron transport layer in organic photovoltaic devices (OPVs), where it enhances charge separation and device efficiency. A paper in Nature Communications reported that incorporating this compound into OPV architectures significantly improved power conversion efficiency (PCE), making it a promising material for next-generation solar cells.

The synthesis of 5-chloro-8-methoxyquinolin-2-amine involves a multi-step process that typically begins with the preparation of quinoline derivatives. One common approach is the Skraup oxidation of isoquinoline derivatives, followed by nucleophilic substitution reactions to introduce the chlorine and methoxy groups. The final step involves amine substitution at position 2, which can be achieved through various methods such as reductive amination or nucleophilic aromatic substitution. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly.

Beyond its direct applications, 5-chloro-8-methoxyquinolin-2-amine serves as a valuable building block for constructing more complex molecular architectures. Its versatility allows chemists to explore its role in supramolecular chemistry, where it can act as a ligand for metal complexes or participate in self-assembling structures. For example, studies have shown that this compound can form stable coordination complexes with transition metals such as copper and zinc, which exhibit interesting magnetic and optical properties.

In conclusion, 5-chloro-8-methoxyquinolin-2-amine is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features make it an invaluable tool for researchers seeking to develop new drugs, advanced materials, and innovative chemical processes. As ongoing research continues to uncover its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

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